molecular formula C120H222N6O15 B12384500 FTT5 LLNs

FTT5 LLNs

Cat. No.: B12384500
M. Wt: 1989.1 g/mol
InChI Key: ZHSXZXHOSOJDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Functionalized lipid-like nanoparticles (FTT5 LLNs) are a class of lipid-derived nanomaterials designed for the delivery of messenger RNA (mRNA) in therapeutic applications. These nanoparticles are particularly effective in delivering long mRNA sequences, such as those encoding human factor VIII, and have shown promise in gene editing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

FTT5 LLNs are synthesized through a series of chemical reactions involving the functionalization of lipid-like molecules. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires:

Chemical Reactions Analysis

Types of Reactions

FTT5 LLNs primarily undergo the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the functionalized lipid-like nanoparticles encapsulating mRNA .

Mechanism of Action

FTT5 LLNs exert their effects through the following mechanisms:

    Encapsulation and protection: The nanoparticles encapsulate mRNA, protecting it from degradation by ribonucleases.

    Cellular uptake: The nanoparticles are taken up by cells through endocytosis.

    Endosomal escape: The nanoparticles facilitate the release of mRNA from endosomes into the cytoplasm.

    Translation: The mRNA is translated into the therapeutic protein within the cytoplasm

Comparison with Similar Compounds

FTT5 LLNs are compared with other lipid-like nanoparticles, such as TT3 LLNs. The key differences include:

Similar Compounds

Properties

Molecular Formula

C120H222N6O15

Molecular Weight

1989.1 g/mol

IUPAC Name

octan-3-yl 9-[3-[[3,5-bis[3-[bis(9-octan-3-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate

InChI

InChI=1S/C120H222N6O15/c1-13-25-55-76-106(19-7)136-112(127)82-61-43-31-37-49-67-91-124(92-68-50-38-32-44-62-83-113(128)137-107(20-8)77-56-26-14-2)97-73-88-121-118(133)103-100-104(119(134)122-89-74-98-125(93-69-51-39-33-45-63-84-114(129)138-108(21-9)78-57-27-15-3)94-70-52-40-34-46-64-85-115(130)139-109(22-10)79-58-28-16-4)102-105(101-103)120(135)123-90-75-99-126(95-71-53-41-35-47-65-86-116(131)140-110(23-11)80-59-29-17-5)96-72-54-42-36-48-66-87-117(132)141-111(24-12)81-60-30-18-6/h100-102,106-111H,13-99H2,1-12H3,(H,121,133)(H,122,134)(H,123,135)

InChI Key

ZHSXZXHOSOJDFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.